molecular formula C20H22N2OS B4134191 4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile

4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile

Cat. No.: B4134191
M. Wt: 338.5 g/mol
InChI Key: IERAPMTWYUAHRD-UHFFFAOYSA-N
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Description

4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile, also known as TMTN, is a chemical compound that has been studied for its potential applications in scientific research. TMTN is a heterocyclic compound that contains a thioether group, a nitrile group, and a nicotinonitrile moiety. In

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the thioether group and forms a complex. This complex then emits fluorescence upon excitation, allowing for the detection of copper ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations. This compound has also been shown to be stable in biological systems, making it a useful tool for the detection of copper ions in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile is its selectivity for copper ions. This property makes it a useful tool for the detection of copper ions in biological systems. This compound is also stable in biological systems, making it a good candidate for in vivo experiments. However, this compound has limitations in terms of its sensitivity and selectivity for other metal ions. Further research is needed to improve the selectivity and sensitivity of this compound for other metal ions.

Future Directions

There are several future directions for research on 4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of this compound synthesis to improve yield and purity. Additionally, this compound could be used in combination with other fluorescent probes for multiplexed detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile has been studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence upon excitation. This property makes this compound a useful tool for the detection of copper ions in biological systems.

Properties

IUPAC Name

4,5,6-trimethyl-2-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-11-7-13(3)17(8-12(11)2)19(23)10-24-20-18(9-21)15(5)14(4)16(6)22-20/h7-8H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERAPMTWYUAHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile
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4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile
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4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile
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4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile
Reactant of Route 6
4,5,6-trimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile

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